2-amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride is a synthetic compound that belongs to the class of amino acids It features a thiophene ring substituted with a nitro group at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride typically involves the nitration of thiophene followed by amino acid synthesis. The general synthetic route includes:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Amino Acid Synthesis: The nitrated thiophene is then subjected to a series of reactions to introduce the amino and carboxyl groups, forming the desired amino acid derivative.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-3-(5-aminothiophen-3-yl)propanoic acid.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Its derivatives may be studied for their biological activities, including antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(5-nitrothiophen-2-yl)propanoic acid hydrochloride
- 2-amino-3-(4-nitrothiophen-3-yl)propanoic acid hydrochloride
- 2-amino-3-(5-nitrofuryl)propanoic acid hydrochloride
Uniqueness
2-amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride is unique due to the specific positioning of the nitro group on the thiophene ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
CAS No. |
2763749-56-8 |
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Molecular Formula |
C7H9ClN2O4S |
Molecular Weight |
252.7 |
Purity |
95 |
Origin of Product |
United States |
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